molecular formula C8H8BrClFN B13494889 5-bromo-6-fluoro-2,3-dihydro-1H-indole hydrochloride

5-bromo-6-fluoro-2,3-dihydro-1H-indole hydrochloride

Cat. No.: B13494889
M. Wt: 252.51 g/mol
InChI Key: HSZWBGTZLBWWMQ-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 5-Bromo-6-fluoro-2,3-dihydro-1H-indole hydrochloride is a halogenated dihydroindole derivative with a molecular formula of C₁₀H₁₃BrClFN and a molecular weight of 280.57 g/mol . The compound features a bicyclic 2,3-dihydroindole core substituted with bromine (C5) and fluorine (C6) atoms. The hydrochloride salt enhances its stability and solubility for synthetic or pharmacological applications. Two distinct CAS numbers are reported: 2173991-93-8 (Enamine Ltd) for the hydrochloride form and 1368323-85-6 (Wuhan Huarui Zhiheng Biotechnology) for the free base .

Properties

Molecular Formula

C8H8BrClFN

Molecular Weight

252.51 g/mol

IUPAC Name

5-bromo-6-fluoro-2,3-dihydro-1H-indole;hydrochloride

InChI

InChI=1S/C8H7BrFN.ClH/c9-6-3-5-1-2-11-8(5)4-7(6)10;/h3-4,11H,1-2H2;1H

InChI Key

HSZWBGTZLBWWMQ-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=CC(=C(C=C21)Br)F.Cl

Origin of Product

United States

Preparation Methods

Halogenation Step

  • Bromination: N-bromosuccinimide (NBS) is widely used for selective bromination at the 5-position of the indole ring due to its mild and controllable reactivity. The reaction is typically carried out in an inert solvent such as dichloromethane or acetonitrile under controlled temperature to avoid polybromination.

  • Fluorination: Fluorination at the 6-position can be achieved using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction conditions are optimized to prevent defluorination or substitution at undesired sites.

Reduction to 2,3-Dihydroindole

  • Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere is the preferred method to reduce the double bond in the pyrrole ring, converting the indole to the 2,3-dihydroindole structure without affecting the halogen substituents.

  • Alternative chemical reductions may involve hydride donors like sodium borohydride or diisobutylaluminum hydride (DIBAL-H) under carefully controlled conditions.

Hydrochloride Salt Formation

  • The free base is dissolved in an appropriate solvent such as ethanol or ether, and hydrochloric acid gas or aqueous HCl is bubbled or added dropwise to precipitate the hydrochloride salt.

  • The salt is isolated by filtration and dried under vacuum to yield the pure 5-bromo-6-fluoro-2,3-dihydro-1H-indole hydrochloride.

Step Reagents/Conditions Purpose Notes
1. Starting material preparation Substituted aniline or indole precursor Provide backbone for halogenation Must allow selective substitution
2. Bromination N-Bromosuccinimide (NBS), inert solvent, 0–25°C Introduce bromine at 5-position Controlled to avoid polybromination
3. Fluorination Selectfluor or NFSI, mild conditions Introduce fluorine at 6-position Regioselectivity critical
4. Reduction Pd/C catalyst, H2 gas, room temp or mild heat Convert indole to 2,3-dihydroindole Preserve halogen substituents
5. Salt formation HCl in ethanol or ether Form hydrochloride salt Enhances solubility and stability
  • The order of halogenation is important; bromination typically precedes fluorination to prevent competing side reactions.

  • Reaction pH and temperature control during halogenation and reduction steps are crucial for maximizing yield and purity.

  • The use of protective groups on the nitrogen of the indole ring may be employed to improve regioselectivity during halogenation.

  • Purification steps often involve recrystallization of the hydrochloride salt to achieve high purity suitable for pharmaceutical research.

  • Similar synthetic strategies have been reported for 5-bromo-7-fluoro-2,3-dihydro-1H-indole hydrochloride, where the fluorine substituent is at the 7-position instead of the 6-position. These methods confirm the feasibility of selective halogenation followed by reduction and salt formation.

  • Patent literature on related 5-bromo-6-chloro indole derivatives provides insight into nucleophilic substitution and cyclization steps that may be adapted for fluorine substitution chemistry, although direct fluorination requires different reagents and conditions.

The preparation of this compound involves a carefully controlled sequence of selective halogenation (bromination and fluorination), reduction of the indole ring to the dihydroindole form, and subsequent salt formation with hydrochloric acid. Optimization of reaction conditions and purification protocols is essential to achieve high yield and purity. The methodologies are supported by established synthetic chemistry principles for halogenated indole derivatives and are consistent with related compounds documented in medicinal chemistry literature.

Chemical Reactions Analysis

Types of Reactions: 5-bromo-6-fluoro-2,3-dihydro-1H-indole hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indole-2-carboxylic acids, while substitution reactions can produce various substituted indole derivatives .

Scientific Research Applications

Chemistry: In chemistry, 5-bromo-6-fluoro-2,3-dihydro-1H-indole hydrochloride is used as a building block for the synthesis of more complex indole derivatives. It serves as a precursor for the development of new materials and catalysts .

Biology: The compound has been studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties. Its ability to interact with biological targets makes it a valuable tool in drug discovery and development .

Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. They are investigated for their ability to inhibit specific enzymes or receptors involved in disease pathways .

Industry: In the industrial sector, the compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various applications .

Mechanism of Action

The mechanism of action of 5-bromo-6-fluoro-2,3-dihydro-1H-indole hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways . The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Halogenated Dihydroindoles

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Differences
5-Fluoro-2,3-dihydro-1H-indole F (C5) C₈H₈FN 137.15 Lacks bromine; simpler structure
5-Bromo-4,7-difluoro-1H-indazole Br (C5), F (C4, C7) C₇H₄BrF₂N₂ 257.03 Indazole core (two N atoms); additional fluorine
5-Bromo-6-fluoro-1H-indole Br (C5), F (C6) C₈H₅BrFN 214.04 Fully aromatic indole (non-hydrogenated)

Structural Insights :

Functionalized Indole Derivatives

Compound Name Functional Groups Molecular Weight (g/mol) Applications/Notes
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide Carboxamide, benzoylphenyl 359.12 Studied for bioactivity; higher complexity
5-Bromo-3-(2-(4-(3,5-dimethoxyphenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indole Triazole, methoxyphenyl 427.08 Antioxidant potential; click chemistry synthesis
5-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride Benzofuran core 246.62 Different core structure; reduced N-heterocycle

Functional and Pharmacological Notes:

  • Bioactivity : Compounds like N-(4-Benzoylphenyl)-5-fluoroindole-2-carboxamide are explored for therapeutic applications, though the target compound’s specific bioactivity remains uncharacterized .

Physicochemical and Spectral Comparison

Melting Points and Solubility :

  • The hydrochloride salt form likely improves aqueous solubility relative to neutral analogs .

Spectroscopic Data :

  • While NMR/IR/MS data for the target are absent, fluoro- and bromo-substituted indoles typically show distinct signals:
    • ¹⁹F NMR : Fluorine substituents resonate between -114 to -120 ppm (e.g., -114.65 ppm in ) .
    • ¹H NMR : Dihydroindole protons (e.g., CH₂ groups) appear as triplets near δ 3.2–4.6 ppm .

Biological Activity

5-Bromo-6-fluoro-2,3-dihydro-1H-indole hydrochloride is an indole derivative characterized by the presence of bromine and fluorine substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antiviral, anticancer, and antimicrobial properties. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and therapeutic interventions.

  • Molecular Formula : C8H8BrClFN
  • Molecular Weight : Approximately 229.05 g/mol
  • Structure : The compound features a bicyclic indole framework with halogen substituents that influence its reactivity and biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. This interaction can modulate the activity of receptors and enzymes, leading to various biological effects. The halogen substituents play a significant role in enhancing the compound's reactivity and affinity for these targets .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains are summarized in Table 1.

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.0039
Escherichia coli0.025
Bacillus subtilis0.0195
Candida albicans0.0048

These results highlight the compound's potential as an antibacterial agent, particularly against resistant strains .

Anticancer Activity

Studies have explored the anticancer potential of this compound, particularly in relation to chronic myeloid leukemia (CML). Research findings suggest that this compound can induce cytotoxic effects in cancer cell lines by promoting apoptosis and inhibiting cell proliferation. For instance, it has been shown to synergistically enhance the effects of other chemotherapeutic agents .

Case Studies

Several case studies have been conducted to assess the biological activities of this compound:

  • Antibacterial Study : A study evaluated the antibacterial effectiveness of the compound against multi-drug resistant strains of bacteria. Results indicated significant inhibition of bacterial growth, suggesting its potential as a therapeutic agent in treating infections caused by resistant pathogens.
  • Anticancer Efficacy : In a controlled experiment involving CML cell lines, the compound demonstrated a dose-dependent reduction in cell viability, with IC50 values indicating promising anticancer activity when used alone or in combination with existing treatments.

Q & A

Q. Efficiency monitoring :

  • Track reaction progress via TLC or HPLC (≥95% purity as per ).
  • Quantify yields at each step; low yields (e.g., 25% in ) may indicate side reactions or incomplete purification.

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:
Key techniques include:

  • NMR Spectroscopy :
    • 1H NMR : Assign peaks for aromatic protons (e.g., 7.14 ppm, d, J = 2.0 Hz) and dihydroindole backbone protons (e.g., 3.28 ppm, t, J = 7.2 Hz) ( ).
    • 19F NMR : Detect fluorine environments (e.g., -114.65 ppm in ).
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 385.0461 [M+H]+ via FAB-HRMS ).
  • Elemental Analysis : Verify halogen content (Br, F) and hydrochloride stoichiometry.

Advanced: How can researchers optimize reaction conditions using design of experiments (DOE)?

Answer:
DOE minimizes trial-and-error approaches by systematically varying parameters:

Variable selection : Prioritize factors like temperature, solvent ratio (e.g., PEG-400:DMF ), and catalyst loading.

Factorial design : Use a 2k factorial matrix to assess interactions (e.g., solvent polarity vs. reaction time) ( ).

Response surface methodology : Model nonlinear relationships (e.g., yield vs. pH during hydrochloride formation).

Validation : Replicate optimal conditions (e.g., 12-hour reaction time in ) to confirm reproducibility.

Advanced: How to resolve contradictions in spectral data (e.g., unexpected NMR shifts)?

Answer:
Contradictions often arise from impurities, tautomerism, or solvent effects. Methodological steps:

Cross-validate techniques : Compare NMR with LC-MS to rule out impurities ( ).

Solvent effects : Re-run NMR in different solvents (e.g., CDCl3 vs. DMSO-d6) to assess environmental shifts.

Dynamic effects : Perform variable-temperature NMR to detect tautomeric equilibria (common in dihydroindoles).

Computational validation : Use DFT calculations to predict chemical shifts and compare with experimental data ( ).

Advanced: What computational approaches predict the reactivity of halogenated indoles?

Answer:

  • Reaction path search : Apply quantum chemical calculations (e.g., density functional theory) to model intermediates and transition states ( ).
  • Electrostatic potential maps : Identify electrophilic/nucleophilic sites influenced by Br/F substituents.
  • Machine learning : Train models on existing indole reaction datasets to predict optimal halogenation sites.

Advanced: What challenges arise in controlling halogen (Br/F) positioning, and how are they addressed?

Answer:
Challenges :

  • Steric hindrance from dihydroindole’s saturated ring limits substitution sites.
  • Competing halogenation pathways (e.g., bromine vs. fluorine migration).

Q. Solutions :

  • Directed ortho-metalation : Use directing groups (e.g., -NH in indole) to guide Br/F placement ( ).
  • Protecting groups : Temporarily block reactive sites during halogenation (e.g., silyl protection for selective fluorination).

Advanced: How to design mechanistic studies for this compound’s biological activity (e.g., enzyme inhibition)?

Answer:

Target identification : Screen against kinase or GPCR libraries (similar to Flt3 inhibitors in ).

Kinetic assays : Measure IC50 values under varying pH/temperature to infer binding modes.

Structural studies : Co-crystallize the compound with target enzymes (e.g., using X-ray crystallography).

Metabolic stability : Assess hepatic microsomal degradation to refine pharmacokinetic profiles.

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